3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 16191-17-6
VCID: VC21022621
InChI: InChI=1S/C4H2O4/c5-3-1-2(7-1)4(6)8-3/h1-2H
SMILES: C12C(O1)C(=O)OC2=O
Molecular Formula: C4H2O4
Molecular Weight: 114.06 g/mol

3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione

CAS No.: 16191-17-6

Cat. No.: VC21022621

Molecular Formula: C4H2O4

Molecular Weight: 114.06 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione - 16191-17-6

Specification

CAS No. 16191-17-6
Molecular Formula C4H2O4
Molecular Weight 114.06 g/mol
IUPAC Name 3,6-dioxabicyclo[3.1.0]hexane-2,4-dione
Standard InChI InChI=1S/C4H2O4/c5-3-1-2(7-1)4(6)8-3/h1-2H
Standard InChI Key ILABOOGTVTXVFN-UHFFFAOYSA-N
SMILES C12C(O1)C(=O)OC2=O
Canonical SMILES C12C(O1)C(=O)OC2=O

Introduction

Chemical Structure and Basic Properties

The molecular architecture of 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione consists of a three-membered cyclopropane ring fused with a five-membered ring containing two oxygen atoms at positions 3 and 6, with carbonyl functionalities at positions 2 and 4. This creates a compact bicyclic structure with considerable ring strain, contributing to its chemical reactivity.

Structural Characteristics

The compound features a bicyclo[3.1.0]hexane skeleton modified with oxygen atoms at specific positions. The nomenclature "3,6-dioxa" indicates the oxygen atoms' positions within the bicyclic framework, while the "2,4-dione" designation represents the two carbonyl groups . The molecule possesses a rigid, strained bicyclic framework that contributes to its unique chemical behavior.

Identification and Basic Properties

3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione is characterized by several key identifiers and properties, as summarized in Table 1.

Table 1: Identification Parameters and Basic Properties of 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione

ParameterValue
CAS Registry Number16191-17-6
Molecular FormulaC₄H₂O₄
Molecular Weight114.06 g/mol
Melting Point64-65 °C
IUPAC Name3,6-dioxabicyclo[3.1.0]hexane-2,4-dione
Alternative NamesEpoxysuccinic anhydride, 2,3-Epoxybutanedioic acid anhydride
EC Number621-139-9

Structural Representations

The compound can be represented through various chemical notations that encode its structural information, as shown in Table 2.

Table 2: Structural Representations of 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione

Representation TypeValue
SMILESC12C(O1)C(=O)OC2=O
Canonical SMILESO=C1OC(=O)C2OC12
InChIInChI=1S/C4H2O4/c5-3-1-2(7-1)4(6)8-3/h1-2H
InChIKeyILABOOGTVTXVFN-UHFFFAOYSA-N

Physical and Chemical Properties

The physical and chemical characteristics of 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione reflect its unique molecular structure and influence its behavior in chemical reactions and applications.

Physical Properties

Beyond its melting point (64-65°C), several computed physical properties help characterize this compound's behavior in various environments. These properties, derived from computational models, provide insights into how the molecule interacts with solvents and other compounds.

Table 3: Computed Physical Properties of 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione

PropertyValueReference/Method
Exact Mass113.995309 g/molComputed
Hydrogen Bond Acceptors4Based on oxygen atoms present
Hydrogen Bond Donors0No -OH or -NH groups
Predicted Collision Cross Section [M+H]+119.3 ŲComputational prediction
Predicted Collision Cross Section [M+Na]+131.8 ŲComputational prediction
Predicted Collision Cross Section [M-H]-128.7 ŲComputational prediction

Synthesis and Preparation

The synthesis of 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione involves specialized organic chemistry techniques, though comprehensive synthetic routes specific to this compound are somewhat limited in the accessible literature.

Structural Comparisons with Related Compounds

To better understand the characteristics of 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione, it is valuable to compare it with structurally related compounds.

Comparison with Similar Bicyclic Compounds

Several compounds share structural similarities with 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione, providing context for understanding its properties and reactivity.

Table 4: Comparison of 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesCAS Number
3,6-Dioxabicyclo[3.1.0]hexane-2,4-dioneC₄H₂O₄114.06Base compound16191-17-6
3,6-Dioxabicyclo[3.1.0]hexan-2-oneC₄H₄O₃100.07Contains one carbonyl group instead of two754147-29-0
3-Oxabicyclo[3.1.0]hexane-2,4-dioneC₅H₄O₃112.08Contains one oxygen in the bicyclic system instead of two5617-74-3

Structural Variations and Their Effects

The slight structural variations between these compounds significantly impact their physical properties and reactivity patterns:

  • The presence of two carbonyl groups in 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione increases its electrophilicity compared to 3,6-Dioxabicyclo[3.1.0]hexan-2-one

  • The additional oxygen atom at position 6 in 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione versus 3-Oxabicyclo[3.1.0]hexane-2,4-dione affects ring strain and potential for ring-opening reactions

  • These structural differences likely influence solubility patterns, crystallization behavior, and biological activities

These comparisons provide valuable insights into structure-property relationships within this family of compounds.

Analytical Characterization

The analytical characterization of 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione is essential for confirming its structure, assessing purity, and understanding its physical and chemical properties.

Spectroscopic Analysis

Various spectroscopic techniques are valuable for characterizing 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione:

  • Mass Spectrometry: Predicted collision cross-section data, as shown in Table 3, provides valuable information for mass spectrometric identification

  • Infrared Spectroscopy: Expected to show characteristic carbonyl stretching frequencies (approximately 1770-1850 cm⁻¹) typical of anhydrides

  • Nuclear Magnetic Resonance Spectroscopy: ¹H NMR would show signals for the two protons in the molecule, with chemical shifts reflecting their proximity to electronegative oxygen atoms and carbonyl groups

Chromatographic Methods

Chromatographic techniques that might be employed for analyzing 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione include:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Thin-Layer Chromatography (TLC)

These methods, combined with appropriate detection systems, can be used for both qualitative identification and quantitative determination of this compound.

Research Challenges and Future Directions

Research on 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione presents several challenges and opportunities for future investigation.

Synthetic Challenges

The development of efficient and scalable synthetic routes to 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione remains a challenge. Future research could focus on:

  • Novel synthetic approaches with improved yields

  • Stereoselective synthesis methods

  • Green chemistry approaches to its preparation

Exploration of Chemical Reactivity

Detailed studies of the compound's reactivity could provide valuable insights for synthetic applications:

  • Systematic investigation of ring-opening reactions

  • Exploration of its potential in cycloaddition reactions

  • Development of functionalization methods for derivative synthesis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator